molecular formula C12H27ClN2O2 B13469100 tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride

tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride

Cat. No.: B13469100
M. Wt: 266.81 g/mol
InChI Key: QPESTCASUMVTIA-HNCPQSOCSA-N
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Description

tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is a chiral amine derivative protected by a tert-butoxycarbonyl (Boc) group and formulated as a hydrochloride salt. Its structure features a seven-carbon heptane backbone with an amino group at the terminal position and a stereogenic center at the second carbon (R-configuration). The Boc group enhances solubility and stability during synthetic processes, while the hydrochloride salt improves crystallinity and handling . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing chiral amine motifs into drug candidates.

Properties

Molecular Formula

C12H27ClN2O2

Molecular Weight

266.81 g/mol

IUPAC Name

tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m1./s1

InChI Key

QPESTCASUMVTIA-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](CCCCCN)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(CCCCCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective reactions on other functional groups without affecting the amine .

Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex biomolecules .

Medicine: In medicine, the compound is used in the development of peptide-based therapeutics. It helps in the synthesis of peptides that can act as drugs or drug delivery agents .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its use in industrial processes ensures high yield and purity of the final products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride with analogous compounds in terms of structural features, synthetic routes, and applications.

Stereoisomeric Analogues

  • tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride Structural Difference: The S-configuration at the second carbon distinguishes it from the target compound. Impact: Stereochemistry critically influences interactions with biological targets (e.g., enzymes or receptors). The R-isomer may exhibit distinct binding affinities in drug discovery contexts . Molecular Weight: 240.35 g/mol (vs. ~265–270 g/mol estimated for the R-isomer due to the extended heptane chain) .

Cyclic Amine Derivatives

  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
    • Structural Features : A bicyclic scaffold with a rigidified amine group.
    • Application : Used in synthesizing constrained peptidomimetics or kinase inhibitors. The rigidity enhances metabolic stability compared to linear amines like the target compound .
  • tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9) Structural Features: Cyclohexane ring with axial and equatorial substituents. Advantage: Improved solubility in nonpolar solvents due to the hydrophobic cyclohexane core, unlike the hydrophilic heptane chain in the target compound .

Fluorinated Analogues

  • tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0) Structural Features: Difluorinated pyrrolidine ring. Role: Fluorine atoms enhance bioavailability and membrane permeability, making this derivative more suitable for central nervous system (CNS) drug candidates compared to the non-fluorinated target compound .

Aromatic Amine Derivatives

  • tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride (CAS: 1803587-79-2) Structural Features: Phenylethyl group introduces aromaticity. Application: The aromatic moiety enables π-π stacking interactions in receptor-binding domains, a property absent in the aliphatic target compound .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Reference
This compound C₁₂H₂₅ClN₂O₂ ~265–270 (estimated) Linear heptane, R-configuration Chiral amine intermediates
tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride C₁₂H₂₅ClN₂O₂ 240.35 Linear heptane, S-configuration Stereochemical studies
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate C₁₁H₂₀N₂O₂ 212.29 Bicyclic scaffold Constrained peptidomimetics
tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate C₁₀H₁₈F₂N₂O₂ 260.26 Difluorinated pyrrolidine CNS-targeted drug candidates
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride C₁₅H₂₅ClN₂O₂ 300.83 Aromatic phenylethyl group Receptor-binding enhancers

Research Implications

  • Drug Discovery : The heptane chain in the target compound provides flexibility for optimizing pharmacokinetic properties, whereas rigidified or fluorinated analogues offer metabolic stability .
  • Chiral Resolution : The R/S isomer pair (target compound vs. ) serves as a model for studying enantioselective synthesis and purification techniques .

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